molecular formula C12H8F3N3O B1337445 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile CAS No. 209919-64-2

3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1337445
CAS No.: 209919-64-2
M. Wt: 267.21 g/mol
InChI Key: YFWXWRNUCHZCQM-UHFFFAOYSA-N
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Description

    Reagents: Trifluoromethylating agents such as trifluoromethyl iodide.

    Conditions: Often requires the presence of a catalyst and specific temperature control.

  • Hydroxymethylation:

      Reagents: Formaldehyde or paraformaldehyde.

      Conditions: Typically performed under basic conditions.

  • Coupling with Benzonitrile:

      Reagents: Benzonitrile and a suitable coupling agent.

      Conditions: May involve the use of a base and a solvent like dimethylformamide (DMF).

  • Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.

    Types of Reactions:

      Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

      Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

      Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or neutral conditions.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles like amines or thiols under basic conditions.

    Major Products:

      Oxidation: 3-(5-(carboxylic acid)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile.

      Reduction: 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzylamine.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its unique electronic properties due to the trifluoromethyl group.

    Biology and Medicine:

    • Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
    • Used in the design of enzyme inhibitors and receptor modulators.

    Industry:

    • Potential applications in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
    • Used in the synthesis of agrochemicals and specialty chemicals.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the hydroxymethyl group. The final step involves coupling the pyrazole derivative with benzonitrile.

    • Formation of Pyrazole Ring:

        Starting Materials: Hydrazine and an appropriate diketone.

        Reaction Conditions: Acidic or basic conditions to facilitate cyclization.

    Mechanism of Action

    The mechanism of action of 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding with target proteins.

    Comparison with Similar Compounds

    • 3-(5-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile (without the trifluoromethyl group).
    • 3-(5-(Methyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (with a methyl group instead of hydroxymethyl).

    Uniqueness:

    • The presence of both the trifluoromethyl and hydroxymethyl groups in 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile provides a unique combination of electronic and steric effects, enhancing its reactivity and potential applications.
    • Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.

    Properties

    IUPAC Name

    3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YFWXWRNUCHZCQM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H8F3N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    267.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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